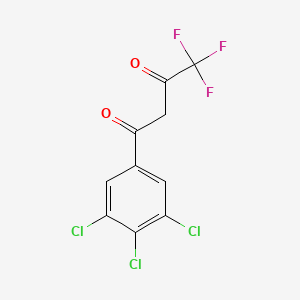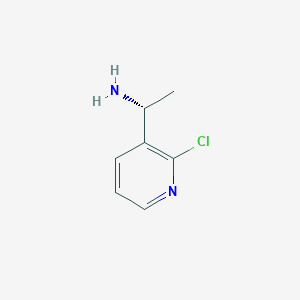
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of trifluoromethyl and trichlorophenyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione typically involves the reaction of 3,4,5-trichlorobenzaldehyde with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product .
Analyse Chemischer Reaktionen
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl and trichlorophenyl groups contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione can be compared with other similar compounds, such as:
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound lacks the trichlorophenyl group, resulting in different chemical and biological properties.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione:
These comparisons highlight the unique features of this compound, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H4Cl3F3O2 |
|---|---|
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
4,4,4-trifluoro-1-(3,4,5-trichlorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H4Cl3F3O2/c11-5-1-4(2-6(12)9(5)13)7(17)3-8(18)10(14,15)16/h1-2H,3H2 |
InChI-Schlüssel |
PYQQMQYWAQOCTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13594882.png)









![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid](/img/structure/B13594948.png)

![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)
